molecular formula C7H6ClNOS B1272650 2-(Methylthio)nicotinoyl chloride CAS No. 97936-43-1

2-(Methylthio)nicotinoyl chloride

Cat. No. B1272650
CAS RN: 97936-43-1
M. Wt: 187.65 g/mol
InChI Key: OCEMBWMMHUSVMT-UHFFFAOYSA-N
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Description

2-(Methylthio)nicotinoyl chloride, also known as MTNC, is an important organic compound used in many fields of research and industry. It has the molecular formula C7H6ClNOS and a molecular weight of 187.65 g/mol .


Molecular Structure Analysis

The IUPAC name for 2-(Methylthio)nicotinoyl chloride is 2-methylsulfanylpyridine-3-carbonyl chloride . The InChI code is 1S/C7H6ClNOS/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3 . The Canonical SMILES is CSC1=C(C=CC=N1)C(=O)Cl .


Physical And Chemical Properties Analysis

2-(Methylthio)nicotinoyl chloride has a molecular weight of 187.65 g/mol . It has a computed XLogP3-AA of 2.2, indicating its lipophilicity . It has a topological polar surface area of 55.3 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 186.9858627 g/mol .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Complex Compounds: The reaction of nicotinoyl chloride with ethylene glycol mononitrate resulted in the synthesis of 2-nitroxyethyl nicotinate, which was then used in preparing a complex with PdCl2 (Fedorov et al., 1998).

Analytical Chemistry and Detection Methods

  • Detection of Methylthio Compounds: A method for detecting methylthio compounds in urine, specifically S-methylcysteine, was developed. This method is significant for monitoring exposure to methyl chloride (Doorn et al., 1980).

Chemical Synthesis and Modification

  • Synthesis of Nicotinonitriles: Reactions involving 2-aryl-4,4-bis(methylthio)-1,3-butadiene-1,1-dicarbonitriles and various agents resulted in the synthesis of various nicotinonitriles (Peseke et al., 1986).
  • Modification of Nucleosides: Nicotinoyl chloride was used to modify pyrimidine nucleosides, demonstrating its utility in the preparation of cytotoxic compounds (Makutova et al., 1995).

Pharmacological Research

  • Antibacterial Activities: N-nicotinoyl derivatives were synthesized and evaluated for their antibacterial activity, showing potential as medicinal compounds (Sharma & Jain, 2008).

Materials Science and Engineering

  • Ligand Synthesis and Coordination Complexes: The synthesis of tert-butylcalix(n)arenes with (iso)nicotinoyl chloride demonstrated its use in the preparation of complex molecules with potential applications in materials science (Kim et al., 2012).

Safety And Hazards

2-(Methylthio)nicotinoyl chloride is considered hazardous . It is advised to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling it . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

2-methylsulfanylpyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNOS/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEMBWMMHUSVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379068
Record name 2-(Methylsulfanyl)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)nicotinoyl chloride

CAS RN

97936-43-1
Record name 2-(Methylsulfanyl)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Li, Q Shi, J Shao, Y Yuan, Z Yang, S Chen… - European Journal of …, 2018 - Elsevier
To improve the druggability of salinomycin, a 20-epi-amino-20-deoxysalinomycin derivatives library was synthesized with high efficacy from which a few salinomycin derivatives with …
Number of citations: 24 www.sciencedirect.com

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